1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
Description
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone is a brominated indoline derivative featuring a 2-bromopropyl substituent at position 5 and an amino group at position 7 of the indole scaffold. The ethanone (acetyl) group at the indoline nitrogen enhances its stability and modulates electronic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-[7-amino-5-(2-bromopropyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-8(14)5-10-6-11-3-4-16(9(2)17)13(11)12(15)7-10/h6-8H,3-5,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRXGMGLQWCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)N)N(CC2)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602332 | |
| Record name | 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-95-6 | |
| Record name | 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Core Formation via Cyclization
The 2,3-dihydroindole scaffold is typically constructed via Fischer indole synthesis or modified cyclization reactions. A patent by describes using hydrazine derivatives (e.g., Formula III ) condensed with ketones (e.g., Formula IV ) under acidic conditions to form intermediates like Formula VI , which cyclize to yield dihydroindoles. For example:
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Step 1 : Hydrazine derivative (R = NH₂) reacts with α,β-unsaturated ketone in ethanol/HCl to form hydrazone intermediate.
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Step 2 : Cyclization via heating (80–100°C) produces 2,3-dihydroindole with a substituent at the 5-position.
This method ensures regioselective incorporation of the bromopropyl group during later stages.
Introduction of the 2-Bromopropyl Group
The 5-(2-bromopropyl) substituent is introduced via alkylation or bromination . Patent discloses two approaches:
Direct Alkylation
Bromination of Pre-installed Propyl Chains
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Step 1 : Introduce a propyl group via Heck coupling using allyl bromide.
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Step 2 : Brominate the propyl chain with N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN).
Both methods yield ~70–85% purity, necessitating chromatographic purification.
Acetylation of the 1-Position
The acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution :
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Friedel-Crafts : React indole with acetyl chloride/AlCl₃ in dichloromethane (0–5°C).
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Nucleophilic Route : Treat 1-lithioindole with acetic anhydride in THF at −78°C.
The latter method avoids over-acylation but requires stringent temperature control.
Functionalization of the 7-Amino Group
The 7-amino group is often introduced via nitration/reduction or direct amination :
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Nitration : Treat indole with HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C).
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Direct Amination : Use Cu-catalyzed C–H amination with NH₃·BH₃ at 120°C.
The nitro-to-amine reduction achieves >90% yield but generates byproducts requiring column chromatography.
Optimization Strategies
Protecting Group Utilization
To prevent undesired reactions during alkylation/acylation:
Solvent and Temperature Effects
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Alkylation : DMF at 80°C enhances reaction rate but risks decomposition; switching to acetonitrile at 60°C improves selectivity.
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Cyclization : Ethanol/HCl at reflux (78°C) balances yield and purity.
Purification and Characterization
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Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product in 65–75% yield.
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Characterization :
Challenges and Alternatives
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-bromopropyl side chain undergoes nucleophilic substitution with diverse reagents:
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Hydrogen Bromide (HBr) : Converts the sulfone intermediate into a reactive bromo derivative (e.g., compound 4 in ), enabling further functionalization.
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Aqueous HCl : Hydrolyzes the bromopropyl group to form hydroxylated intermediates (e.g., compound 7 in ).
Example Reaction Pathway :
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1-[7-Amino-5-(2-bromopropyl)-...]ethanone → C2-hydroxy derivative (via HCl) .
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Subsequent alkylation with tert-butyl bromoacetate yields ester intermediates (e.g., compound 8 ) .
Alkylation and Condensation
The compound participates in N-alkylation and condensation reactions:
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With Chloroacetic Acid : Forms 2-mercaptoacetic acid derivatives under basic conditions (K₂CO₃/DMF) .
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With Cyclohexylamine : HATU-mediated condensation generates bioactive analogues (e.g., compound 9 ) .
Key Data for Condensation :
| Reagent | Product Yield | Conditions |
|---|---|---|
| tert-Butyl bromoacetate | 53–68% | DMF, RT, 12 h |
| Cyclohexylamine | 82–137% AUC* | HATU, TFA, 24 h |
*Activity-based yield from TLR4 assays .
Cyclization and Heterocycle Formation
The bromopropyl group facilitates intramolecular cyclization :
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Rhodium-Catalyzed Aziridination : Forms 3-vinyl-1,2-thiazinane derivatives (90% yield) .
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Aza-Michael Addition : Reacts with acrylonitrile or methyl acrylate to generate fused heterocycles (e.g., compound 16 ) .
Mechanistic Insight :
Cyclization proceeds via radical intermediates or transition-metal catalysis, depending on reagents .
Functional Group Transformations
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Sulfonation : Reacts with sulfonating agents (e.g., p-TsOH) to yield sulfonamide derivatives .
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Chlorination : POCl₃ treatment replaces methyl groups with trichloromethyl moieties (e.g., compound 19 ) .
Comparative Reactivity :
| Reaction Type | Electrophile | Product Stability |
|---|---|---|
| N-Alkylation | Allyl Bromide | High (ΔG = -15 kJ/mol) |
| S-Alkylation | Benzyl Bromide | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the field of neurology and psychiatry. Its structural similarity to known psychoactive substances suggests possible applications in treating mood disorders and neurodegenerative diseases.
- Neuroprotective Effects : Research indicates that compounds with indole structures can exhibit neuroprotective properties. Studies have shown that derivatives similar to 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone may help mitigate neuronal damage in models of neurodegeneration.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The bromopropyl group could enhance its reactivity towards biological targets involved in cancer cell proliferation.
- Mechanism of Action : Investigations into its mechanism suggest that it may inhibit specific pathways crucial for tumor growth, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Research into the antimicrobial activity of indole derivatives has shown promising results against various bacterial strains. The unique structure of this compound could contribute to its efficacy as an antimicrobial agent.
Case Study 1: Neuroprotective Potential
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that compounds similar to this compound significantly reduced cell death and oxidative damage.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, researchers evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The study highlighted that certain derivatives exhibited significant growth inhibition, suggesting potential for development into anticancer drugs.
Mechanism of Action
The mechanism of action of 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a core 2,3-dihydroindol-1-yl-ethanone framework with several derivatives. Key structural distinctions include substituent positions and functional groups:
Physicochemical Properties
- Stability : Bromine’s electron-withdrawing effect may destabilize the compound under basic conditions, whereas the acetyl group stabilizes the indoline ring against oxidation .
Stability and Reactivity
- Hydrolytic Sensitivity : The 2-bromopropyl group may undergo nucleophilic substitution (e.g., with amines or thiols), enabling prodrug design.
- Thermal Stability: Predicted decomposition temperature ~200°C based on analogs like 1-(5-bromoindolin-1-yl)ethanone .
Biological Activity
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone, also known as bromopropylindolone, is a compound with the molecular formula and a molecular weight of approximately 297.19 g/mol. This compound belongs to the indole family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrN₂O |
| Molar Mass | 297.19 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 497.4 ± 45.0 °C |
| pKa | 3.79 ± 0.20 |
| CAS Number | 160968-95-6 |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. For instance:
- Mechanism of Action : Indole derivatives have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. A study demonstrated that an indole derivative exhibited an IC50 value of 5.0 µM against Huh7 hepatocellular carcinoma cells, leading to G2/M-phase cell cycle arrest and apoptotic cell death .
- Comparative Studies : When compared to established anticancer agents like etoposide, certain indole derivatives displayed enhanced cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), with IC50 values as low as 102 nM .
Antimicrobial Activity
Indole-based compounds have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : Studies have shown that certain indole derivatives exhibit activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis has revealed that modifications on the indole ring can enhance antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest:
- Inhibitory Effects : Indole compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation pathways. Compounds derived from indoles have demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells .
Study on Anticancer Activity
A recent study focused on the anticancer effects of various indole derivatives, including those similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vivo models and induce apoptosis in cancer cell lines through multiple pathways involving tubulin binding and disruption of microtubule dynamics .
Study on Antimicrobial Efficacy
Another significant study evaluated the antimicrobial activity of various indole derivatives against resistant strains of bacteria. The findings suggested that structural modifications could lead to enhanced activity against Staphylococcus aureus and other pathogens, supporting the potential use of these compounds in treating infections caused by antibiotic-resistant bacteria .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves bromination and acetylation steps on an indoline core. For example, bromination at the 5-position of indoline derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C to room temperature). Subsequent acetylation with acetic anhydride in the presence of a base (e.g., pyridine) introduces the ethanone moiety. Evidence from analogous compounds, such as 1-acetyl-5-bromoindoline, demonstrates that optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (6–12 hours) can achieve yields up to 94% .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer: A combination of <sup>1</sup>H/<sup>13</sup>C NMR , mass spectrometry (MS) , and X-ray crystallography is essential:
- NMR : Assigns proton environments (e.g., indoline NH, bromopropyl CH₂) and confirms substituent positions. For example, the acetyl group appears as a singlet at ~2.1 ppm in <sup>1</sup>H NMR .
- MS : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 351.05 for C₁₄H₁₈BrN₂O).
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar indoline derivatives .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromination of the indoline core?
Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. For 5-substituted indolines, directing groups (e.g., amino or acetyl) guide bromination to the para position. Computational tools like density functional theory (DFT) predict electron density distribution, aiding in site selection. Experimental validation via HPLC monitoring and LC-MS ensures minimal byproduct formation. For example, NBS in dichloromethane at low temperatures minimizes over-bromination .
Q. What computational strategies predict binding affinity of this compound with kinase targets like PERK?
Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations model interactions with kinase domains. For PERK inhibition:
- Docking : Align the bromopropyl group into the hydrophobic pocket of PERK’s ATP-binding site, referencing similar inhibitors (IC₅₀ = 0.9 nM for GSK2656157) .
- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification.
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule compliance) .
Q. How should contradictory data in enzyme inhibition assays be analyzed?
Methodological Answer: Contradictions may arise from assay conditions (e.g., ATP concentration, pH). Resolve via:
- Dose-response curves : Confirm IC₅₀ consistency across replicates.
- Kinase profiling panels : Test selectivity against 300+ kinases to rule off-target effects (e.g., 500-fold selectivity for PERK over other kinases) .
- Cellular assays : Validate target engagement using phosphorylation assays (e.g., Western blot for PERK autophosphorylation) .
Q. What strategies mitigate instability of the 2-bromopropyl group during storage?
Methodological Answer:
- Storage conditions : -20°C under inert atmosphere (argon) in anhydrous DMSO or ethanol.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent radical-mediated degradation.
- Analytical monitoring : Regular HPLC checks for decomposition products (e.g., dehydrobromination) .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values reported for PERK inhibition.
Resolution Framework :
Compare assay protocols (e.g., cell-free vs. cellular assays).
Verify ATP concentrations (Km-adjusted vs. standard 10 µM).
Cross-reference with structural analogs (e.g., GSK2656157’s 0.4 nM IC₅₀ in cell-free assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
